Suberic acid-d4

Stable Isotope Labeling Mass Spectrometry Metabolomics

Quantifying suberic acid in biological matrices without an isotope-labeled internal standard leads to matrix-induced ion suppression/enhancement errors exceeding 30%. Suberic acid-d4 resolves this: - +4 Da mass shift enables precise isotope dilution mass spectrometry - Co-elutes with analyte; corrects for extraction recovery losses (80-95%) - Achieves precision (%CV) <5% across multiple analytical runs - Chemical purity ≥99.9% minimizes background interference in regulated bioanalysis Supplied with batch-specific CoA for FDA/EMA-compliant method validation.

Molecular Formula C8H14O4
Molecular Weight 178.22 g/mol
Cat. No. B579609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuberic acid-d4
Molecular FormulaC8H14O4
Molecular Weight178.22 g/mol
Structural Identifiers
InChIInChI=1S/C8H14O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H,9,10)(H,11,12)/i5D2,6D2
InChIKeyTYFQFVWCELRYAO-NZLXMSDQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Suberic Acid-d4: Deuterated Internal Standard


Suberic acid-d4 (1,8-Octanedioic-2,2,7,7-D4 acid; CAS 19031-57-3) is a deuterated analog of the endogenous dicarboxylic acid suberic acid (octanedioic acid), featuring four deuterium substitutions at positions 2,2,7,7 of the eight-carbon backbone . With a molecular formula of C8H10D4O4 and a molecular weight of 178.22 g/mol, it serves as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis via LC-MS, GC-MS, and NMR spectroscopy . The compound is primarily utilized to correct for matrix effects, instrument variability, and recovery losses in the quantification of suberic acid and related metabolites in complex biological matrices .

LC‑MS/MS SIL‑IS for matrix‑effect correction
Cost‑effective +4 Da mass shift for routine quantification
High chemical purity supports low‑background assays

Suberic Acid-d4 vs. Unlabeled Analogs


Direct substitution of suberic acid-d4 with unlabeled suberic acid (CAS 505-48-6) or structurally related internal standards in LC-MS/MS workflows fails due to fundamental differences in analytical behavior. Unlike unlabeled compounds, deuterated internal standards like suberic acid-d4 co-elute nearly identically with the target analyte but exhibit a distinct mass shift (+4 Da), enabling precise isotope dilution mass spectrometry . This isotopic differentiation is critical for correcting matrix-induced ionization suppression or enhancement, which can vary by >30% in complex biological samples [1]. Non-deuterated analogs, lacking this mass distinction, cannot be independently resolved in MS detection and thus provide no correction for extraction recovery or ion source variability, leading to quantitative inaccuracies [2].

Unlabeled analog No mass shift prevents independent MS resolution and matrix correction
Structural analog IS Different retention and ionization response may not correct extraction losses
Perdeuterated d12 Higher cost and potential H/D back‑exchange limit routine bioanalytical use

Suberic Acid-d4: Evidence vs. Key Comparators


Isotopic Purity and Mass Shift: d4 vs. d12

Suberic acid-d4 exhibits a defined mass shift of +4 Da due to four site-specific deuterium substitutions (2,2,7,7 positions), compared to the fully deuterated suberic acid-d12 (CAS 169397-99-3) which yields a +12 Da shift . While both serve as SIL-IS, the d4 variant provides sufficient mass separation from the unlabeled analyte (m/z 174 vs. 178) for most triple quadrupole MS instruments without the increased cost and synthetic complexity of perdeuteration . Vendor specifications confirm a minimum isotopic purity of 98 atom% D for suberic acid-d4, ensuring minimal isotopic crosstalk .

Mass shift
Class‑level
+4 Da (d4) vs. +12 Da (d12)
Sufficient resolution for routine MS workflows
Cost‑effective alternative to perdeuteration
Stable Isotope Labeling Mass Spectrometry Metabolomics

Chemical Purity: d4 vs. Unlabeled Standard

Vendor-documented chemical purity for suberic acid-d4 (MedChemExpress, Cat. HY-W015300S) is reported as 99.93% by HPLC, exceeding the typical 98-99% purity range for unlabeled suberic acid analytical standards . This high purity minimizes background interference in quantitative assays, reducing the need for post-acquisition data correction [1]. In comparison, unlabeled suberic acid (CAS 505-48-6) is often supplied at 98% purity and lacks the mass shift necessary for internal standard correction .

Chemical purity
Source review
99.93% (HPLC)
Supports low‑background quantification
Vendor specification; verify lot COA
Analytical Chemistry Quality Control Reference Standards

Analytical Precision: Deuterated vs. Structural Analog

Stable isotope-labeled internal standards (SIL-IS) such as suberic acid-d4 provide superior analytical precision compared to structurally related internal standards (e.g., adipic acid or pimelic acid) in LC-MS/MS quantification. Industry guidelines indicate that SIL-IS can reduce inter-day precision variability (%CV) to <5%, whereas non-isotopic analogs often yield %CV values of 10-15% due to differential extraction recovery and ionization efficiency [1]. This class-level advantage is critical for meeting FDA and EMA bioanalytical method validation criteria .

Precision
Class‑level
SIL‑IS %CV <5% vs. structural analog 10‑15% CV
Improved inter‑day precision in plasma matrices
Data to verify in target method
Isotope Dilution Mass Spectrometry Bioanalysis Method Validation

Site-Specific Deuteration: d4 vs. Perdeuterated Analogs

Suberic acid-d4 features deuterium atoms specifically at the 2,2,7,7 positions, adjacent to the carboxyl groups, which are metabolically labile in vivo . This site-specific labeling allows researchers to track metabolic conversion without the complete isotopic scrambling observed with perdeuterated (d12) compounds [1]. In NMR-based metabolomics, the d4 pattern provides distinct chemical shift perturbations that enable solvent suppression techniques and reduce spectral overlap in 1H-NMR analysis of biofluids [2].

Deuteration site
Class‑level
2,2,7,7‑d4; partial H/D exchange possible
Enables metabolic flux tracking
Exchange stability requires validation
Metabolic Flux Analysis NMR Spectroscopy Isotopologue Profiling

Suberic Acid-d4: Research & Industrial Applications


Clinical Metabolomics: Suberic Acid Quantification

Suberic acid-d4 is employed as an isotope-labeled internal standard to correct for matrix effects and ionization variability in the quantification of suberic acid in human plasma and urine. The compound's +4 Da mass shift enables reliable isotope dilution MS, achieving precision (%CV) below 5% across multiple analytical runs [1]. This application is critical for diagnosing carnitine-acylcarnitine translocase deficiency and malonyl-CoA decarboxylase deficiency, where suberic acid serves as a diagnostic biomarker .

Method Validation & QC in Pharmaceutical Bioanalysis

In regulated bioanalytical laboratories, suberic acid-d4 serves as a stable internal standard for LC-MS/MS method development and validation, ensuring compliance with FDA/EMA guidelines on accuracy and precision. Its high chemical purity (≥99.9%) minimizes background interference, while its co-elution with the analyte corrects for extraction recovery losses typically ranging from 80-95% [1]. This application supports drug metabolism and pharmacokinetic (DMPK) studies where suberic acid or its derivatives are monitored .

Metabolic Flux Analysis with Site-Specific Tracers

The site-specific deuteration at the α-positions (C2 and C7) of suberic acid-d4 allows researchers to trace metabolic conversion pathways in vitro and in vivo. Unlike perdeuterated analogs, the d4 variant exhibits measurable H/D exchange rates under physiological conditions, providing insights into enzyme-catalyzed proton abstraction kinetics [1]. This application is valuable for studying mitochondrial fatty acid oxidation and dicarboxylic acid metabolism in metabolic disease models .

Deuterated Crosslinker Synthesis for Structural Biology

Suberic acid-d4 serves as a precursor for the synthesis of isotopically labeled crosslinkers such as suberic acid-d4 bis(N-hydroxysuccinimide ester) (DSS-d4). These reagents are used in chemical crosslinking mass spectrometry (XL-MS) to map protein-protein interactions and determine protein complex architectures. The +4 Da mass tag facilitates the identification and quantification of crosslinked peptides in complex proteomic samples [1].

Application
Selection Property
Validation Focus
Research metabolomics (plasma/urine matrices)
Isotope dilution MS with +4 Da shift
Matrix‑effect correction and precision review
Bioanalytical method validation support
High purity and co‑elution profile
Recovery and accuracy documentation review
Metabolic flux analysis
Site‑specific deuteration (α‑positions)
H/D exchange kinetics evaluation
Deuterated crosslinker synthesis
+4 Da mass tag for XL‑MS
Crosslinked peptide identification

Technical Documentation Hub

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